Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The bicyclic framework provides a rigid and stable structure, making it a valuable scaffold for the development of new pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2 + 2] cycloaddition reaction, which utilizes photochemistry to form the bicyclic structure. This reaction can be carried out using various photochemical conditions, such as blue LED irradiation, to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalytic systems, such as iridium photoredox catalysts, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its aminomethyl group. This interaction can lead to the modulation of various biological pathways, depending on the specific target. The rigid bicyclic structure provides a stable platform for these interactions, enhancing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar bicyclic compounds, such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar rigid structure but differ in their ring size and functional groups.
Bicyclo[3.1.0]hexanes: These compounds possess a different ring fusion pattern, leading to variations in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific bicyclic framework and the presence of the aminomethyl group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-14-8(13)11-5-10(6-11,7-12)15-9(11,2)3/h4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRLHOALCAGSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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